

2-Fluoro-5-hydroxybenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzaldehyde

Cat. No.: B021085

[Get Quote](#)

An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde

This guide provides a comprehensive overview of **2-Fluoro-5-hydroxybenzaldehyde**, a valuable aromatic building block in organic synthesis. It details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Nomenclature

2-Fluoro-5-hydroxybenzaldehyde is a substituted benzaldehyde with a fluorine atom and a hydroxyl group attached to the benzene ring.

- IUPAC Name: **2-fluoro-5-hydroxybenzaldehyde**^[1]
- Chemical Structure:
 - The structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, a fluorine atom (-F) at position 2, and a hydroxyl group (-OH) at position 5.
 - SMILES: C1=CC(=C(C=C1O)C=O)F^[1]
 - InChI: InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H^{[1][2]}

Physicochemical Properties

The key quantitative data for **2-Fluoro-5-hydroxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₅ FO ₂	[1] [3]
Molecular Weight	140.11 g/mol	[1] [2] [3]
CAS Number	103438-84-2	[1] [2] [4]
Appearance	White to light brown solid	[2]
Melting Point	74-75 °C	[2]
Boiling Point (Predicted)	257.6 ± 20.0 °C	[2]
Density (Predicted)	1.350 ± 0.06 g/cm ³	[2]
pKa (Predicted)	9.25 ± 0.18	[2]
Solubility	Difficult to dissolve in water; soluble in organic solvents like ethyl acetate and dichloromethane.	[2]

Experimental Protocols

The synthesis of **2-Fluoro-5-hydroxybenzaldehyde** is crucial for its application in further chemical reactions. A common laboratory-scale synthesis involves the demethylation of 2-fluoro-5-methoxybenzaldehyde.

Protocol: Synthesis via Demethylation of 2-Fluoro-5-methoxybenzaldehyde[\[2\]](#)

This protocol details the procedure for synthesizing **2-Fluoro-5-hydroxybenzaldehyde** from its methoxy precursor.

Materials:

- 2-Fluoro-5-methoxybenzaldehyde
- Boron tribromide (BBr_3) solution (1.0 M in heptane)
- Dichloromethane (CH_2Cl_2)
- Ethyl acetate
- Water
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane

Procedure:

- A solution of 2-fluoro-5-methoxybenzaldehyde in dichloromethane is prepared in a reaction vessel.
- The solution is cooled to -78 °C using a suitable cooling bath.
- Boron tribromide (BBr_3) solution (1.0 M in heptane, 4 mL, 4 mmol) is added dropwise to the cooled solution.^[2]
- The reaction mixture is stirred continuously at -78 °C for 1 hour.^[2]
- The mixture is then allowed to slowly warm to 0 °C and is stirred for an additional 2 hours.^[2]
- Upon completion of the reaction, the mixture is carefully poured into water to quench the reaction.
- The product is extracted from the aqueous layer using ethyl acetate (3 x 10 mL).^[2]
- The combined organic phases are washed sequentially with water and saturated brine solution.^[2]

- The organic layer is dried over anhydrous sodium sulfate.[2]
- The solvent is removed by concentration under reduced pressure.
- The resulting residue is purified by silica gel column chromatography, using a gradient of 0-20% ethyl acetate in hexane as the eluent, to yield the final product as a white solid.[2]

Synthesis Workflow

The logical flow of the experimental protocol for the synthesis of **2-Fluoro-5-hydroxybenzaldehyde** can be visualized as a straightforward workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Fluoro-5-hydroxybenzaldehyde**.

Applications and Safety

Applications: **2-Fluoro-5-hydroxybenzaldehyde** serves as a key intermediate in organic synthesis. It is notably used in the enantioselective synthesis of 1,1'-spirobifluorene-7,7'-diol (SPINOL) derivatives, which are important chiral ligands and auxiliaries.[2] Its reactive aldehyde and hydroxyl groups, combined with the electronic effects of the fluorine atom, make it a versatile precursor for various physiologically active compounds.

Safety and Handling: This compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1] Store under inert gas (nitrogen or argon) at 2-8°C.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-hydroxybenzaldehyde | C7H5FO2 | CID 587247 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-5-HYDROXYBENZALDEHYDE CAS#: 103438-84-2 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Fluoro-5-hydroxybenzaldehyde [oakwoodchemical.com]
- To cite this document: BenchChem. [2-Fluoro-5-hydroxybenzaldehyde chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021085#2-fluoro-5-hydroxybenzaldehyde-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com